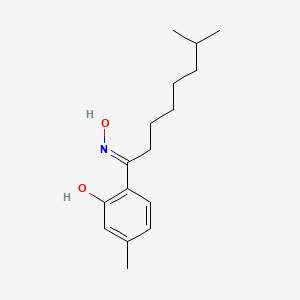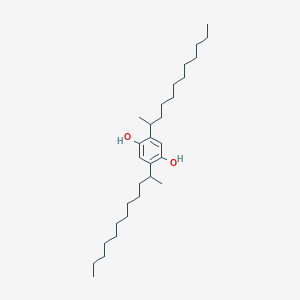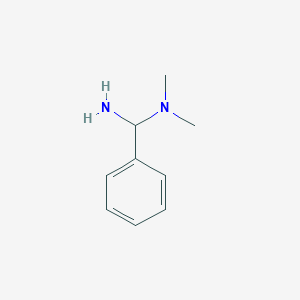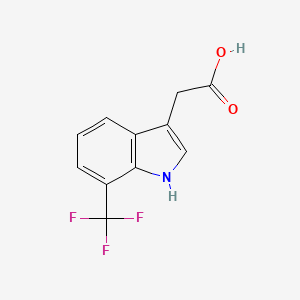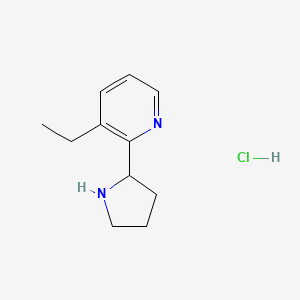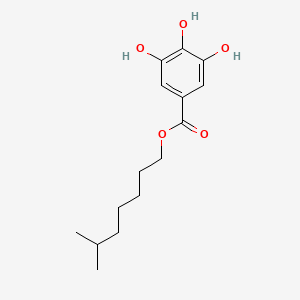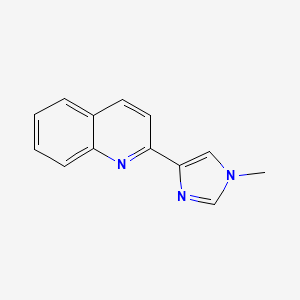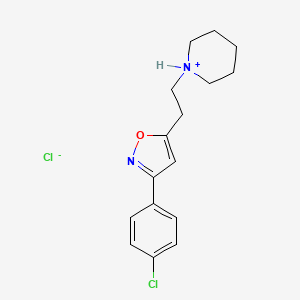
3-(p-Chlorophenyl)-5-(2-piperidinoethyl)isoxazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(p-Chlorophenyl)-5-(2-piperidinoethyl)isoxazole hydrochloride is a synthetic organic compound that belongs to the class of isoxazoles. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Chlorophenyl)-5-(2-piperidinoethyl)isoxazole hydrochloride typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of Piperidinoethyl Group: The piperidinoethyl group can be introduced via nucleophilic substitution reactions.
Chlorination: The p-chlorophenyl group is introduced through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinoethyl group.
Reduction: Reduction reactions can occur at the isoxazole ring or the p-chlorophenyl group.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperidinoethyl and p-chlorophenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysts: Isoxazole derivatives can act as catalysts in organic reactions.
Biology
Enzyme Inhibitors: Potential use as inhibitors of specific enzymes.
Receptor Modulators: May interact with biological receptors to modulate their activity.
Medicine
Drug Development: Isoxazole derivatives are explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry
Agricultural Chemicals: Used in the development of pesticides and herbicides.
Material Science: Isoxazole compounds can be used in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 3-(p-Chlorophenyl)-5-(2-piperidinoethyl)isoxazole hydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(p-Chlorophenyl)-5-(2-piperidinoethyl)isoxazole
- 3-(p-Chlorophenyl)-5-(2-morpholinoethyl)isoxazole
- 3-(p-Chlorophenyl)-5-(2-pyrrolidinoethyl)isoxazole
Uniqueness
3-(p-Chlorophenyl)-5-(2-piperidinoethyl)isoxazole hydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
Número CAS |
5243-94-7 |
|---|---|
Fórmula molecular |
C16H20Cl2N2O |
Peso molecular |
327.2 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-5-(2-piperidin-1-ium-1-ylethyl)-1,2-oxazole;chloride |
InChI |
InChI=1S/C16H19ClN2O.ClH/c17-14-6-4-13(5-7-14)16-12-15(20-18-16)8-11-19-9-2-1-3-10-19;/h4-7,12H,1-3,8-11H2;1H |
Clave InChI |
MTQYKNDRCDUTEC-UHFFFAOYSA-N |
SMILES canónico |
C1CC[NH+](CC1)CCC2=CC(=NO2)C3=CC=C(C=C3)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


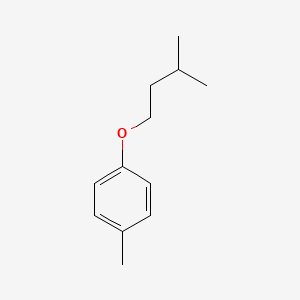
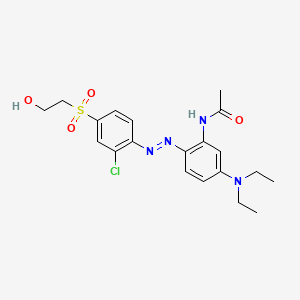
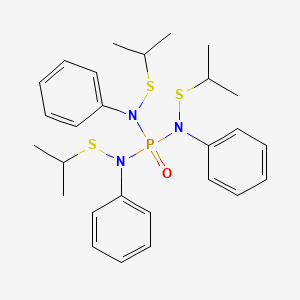
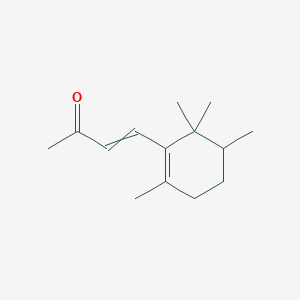

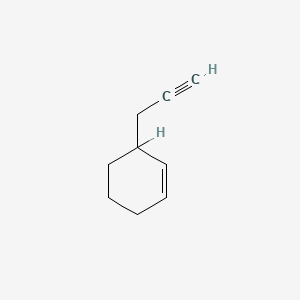
![[2-(Iodomethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate](/img/structure/B13750383.png)
